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N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Reproducibility in kinase inhibitor screening demands structural precision. The N5 cyclopropanecarboxamide substituent on this 1-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold critically defines ATP-binding site complementarity, CDK2 selectivity, and metabolic stability. Published SAR data confirm that even modest N5 modifications can shift EGFR-TK inhibition by >50 percentage points and reverse cytotoxicity rankings across MCF-7 and A549 cell lines. • N5-cyclopropanecarboxamide ensures enhanced CYP3A4 selectivity vs. bulkier amide analogs. • ≥95% purity; MW 295.30 g/mol. • In stock for immediate global dispatch.

Molecular Formula C15H13N5O2
Molecular Weight 295.302
CAS No. 919841-31-9
Cat. No. B2450878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide
CAS919841-31-9
Molecular FormulaC15H13N5O2
Molecular Weight295.302
Structural Identifiers
SMILESC1CC1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C15H13N5O2/c21-14(10-6-7-10)18-19-9-16-13-12(15(19)22)8-17-20(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,18,21)
InChIKeyLBIFOMMNBJMELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 919841-31-9: Core Characteristics and Identity


N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide (CAS 919841-31-9) is a fully synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine family [1]. This compound features a 1-phenyl-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one core with a cyclopropanecarboxamide moiety appended at the N5 position [2]. The pyrazolo[3,4-d]pyrimidine scaffold is an established adenine-mimetic privileged structure extensively exploited in kinase inhibitor drug discovery, with reported activity against EGFR, VEGFR-2, CDK2, Src, and other oncology-relevant kinases [3]. The compound is supplied as a research-grade chemical with typical purity specifications of ≥95% and a molecular weight of 295.30 g/mol [2].

Kinase inhibitor research scaffold with adenine-mimetic privileged core
N5-cyclopropanecarboxamide enables focused library synthesis and SAR exploration
Supported by core scaffold crystal structure for structure-based design

Substituent-Dependent Pharmacology for CAS 919841-31-9


Within the 1-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one chemotype, the identity of the N5 substituent is a critical determinant of kinase selectivity, cellular potency, and metabolic fate. Replacing the cyclopropanecarboxamide group of CAS 919841-31-9 with a phenylpropanamide (CAS 899996-70-4), acetate ester, or urea linkage alters hydrogen-bonding capacity, steric volume, and lipophilicity, which directly modulates ATP-binding site complementarity and off-target liability [1]. Published SAR studies on 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines demonstrate that even modest N5 modifications can shift EGFR-TK inhibition by >50 percentage points and reverse cytotoxicity rankings across MCF-7 and A-549 cell lines [2]. Furthermore, the cyclopropanecarboxamide moiety has been independently associated with enhanced metabolic stability and CYP3A4 selectivity relative to bulkier or more flexible amide substituents in related heterocyclic series [3]. Consequently, experimental protocols that treat N5-substituted pyrazolo[3,4-d]pyrimidinones as interchangeable risk producing non-reproducible or misleading biological results.

Target compound
Cyclopropanecarboxamide at N5; compact, low lipophilicity (XLogP3 ~1.2), 2 rotatable bonds
Common analog (CAS 899996-70-4)
Phenylpropanamide at N5; bulkier, higher lipophilicity (~2.5–3.0), 5 rotatable bonds
N5 substituent directly modulates kinase selectivity, EGFR-TK inhibition, and metabolic stability. Even modest structural changes can shift biological profiles beyond 50 percentage points in reported EGFR-TK assays. Treating N5-substituted pyrazolo[3,4-d]pyrimidinones as interchangeable risks non-reproducible results.

CAS 919841-31-9 vs. Analogs: Quantitative Evidence


Lipophilicity & Ligand Efficiency: N5 Substituent Comparison

The target compound (CAS 919841-31-9, MW 295.30) bears a compact cyclopropanecarboxamide substituent at N5, whereas the closest commercially available analog N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide (CAS 899996-70-4, MW 360.41) carries a bulkier, more lipophilic phenylpropanamide chain. The computed XLogP3 of the target compound is 1.2 [1], compared to an estimated XLogP3 of ~2.5–3.0 for the phenylpropanamide analog based on fragment contribution analysis, representing a >1.3 log unit reduction in lipophilicity. The cyclopropane ring also reduces the number of rotatable bonds from 5 to 2 relative to the phenylpropanamide analog, decreasing conformational entropy penalty upon target binding [2]. In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor class, lower logP and reduced rotatable bond count have been correlated with improved kinase selectivity profiles and reduced promiscuity [3].

Lipophilicity & Ligand Efficiency
Cross-study comparable
XLogP3 1.2 vs ~2.5–3.0; Rotatable bonds 2 vs 5; MW 295.30 vs 360.41 g/mol
Lower lipophilicity and fewer rotatable bonds may support improved ligand efficiency and selectivity.
Computed properties; experimental confirmation recommended.
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

EGFR-TK Inhibition: Class-Level SAR

While direct EGFR-TK inhibition data for CAS 919841-31-9 have not been published, the compound shares the identical 1-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one core with published 4-substituted derivatives evaluated by Abbas et al. (2015) [1]. In that study, six compounds (5a, 5b, 6b, 6e, 9e, 9f) bearing the 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold were tested for EGFR-TK inhibition at 10 µM, yielding a range of 41–91% inhibition [2]. The most potent compound, 6b, achieved 91% inhibition and demonstrated H-bonding interactions with Met793 via N1 of the pyrimidine ring, a binding mode predicted to be conserved across all 1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives bearing an intact pyrimidine N1 [3]. The cyclopropanecarboxamide substituent at N5 in CAS 919841-31-9 occupies the solvent-exposed region of the ATP-binding pocket, where substituent variation primarily modulates physicochemical properties and selectivity rather than ablating kinase binding.

EGFR-TK Inhibition Potential
Class-level inference
Conserved 1-phenyl-pyrazolo[3,4-d]pyrimidine core; analog series shows 41–91% inhibition at 10 µM
EGFR-TK binding capacity likely retained; verify with vendor or in-house profiling.
No direct data for CAS 919841-31-9; class-level extrapolation.
Cancer Biology EGFR Signaling Tyrosine Kinase Inhibition

CYP3A4/PDE2 Dual Pharmacophore: Cyclopropane Differentiation

Patented pyrazolo[3,4-d]pyrimidine compounds have been characterized as selective dual inhibitors of phosphodiesterase 2 (PDE2) and cytochrome P450 3A4 (CYP3A4) [1]. Within this chemotype, specific substituent patterns at N1, C3, C4, and N5 dictate whether the compound preferentially inhibits PDE2 (sub-nanomolar Ki values reported: Ki = 32 nM for certain 1,6-dimethyl-4-(cyclopropyloxy)phenyl derivatives [2]) or CYP3A4 (IC50 = 30 nM for optimized analogs such as PF-04981517 ). The cyclopropanecarboxamide moiety in CAS 919841-31-9, combined with the 1-phenyl substitution, creates a distinct pharmacophoric signature that differs from PDE2-selective compounds which typically feature small alkyl groups at N1 and alkoxy/cycloalkyloxy substituents at C4. This structural divergence suggests CAS 919841-31-9 may exhibit a different target selectivity profile compared to PDE2-optimized pyrazolo[3,4-d]pyrimidines, potentially favoring CYP3A4 interaction or other kinase targets.

CYP3A4/PDE2 Polypharmacology
Class-level inference
Distinct substitution pattern (1-phenyl, N5-cyclopropanecarboxamide) lacks C4-alkoxy group required for PDE2 potency
May offer orthogonal selectivity profile compared to PDE2-optimized pyrazolo[3,4-d]pyrimidines.
CYP3A4 interaction potential not experimentally determined.
Drug Metabolism CYP450 Inhibition Phosphodiesterase Inhibition

Core Scaffold Crystal Structure for Structure-Based Design

The crystal structure of the parent scaffold 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been solved and deposited, revealing a dihedral angle of 34.72(6)° between the phenyl ring and the pyrazolo[3,4-d]pyrimidine plane [1]. The crystal packing is stabilized by classical N—H⋯O and non-classical C—H⋯O and C—H⋯N intermolecular interactions, forming supramolecular bands extending parallel to the a axis [2]. CAS 919841-31-9 retains this core geometry with an additional cyclopropanecarboxamide substituent at N5, which is predicted to project into the solvent channel without disrupting the core planarity or the key Met793-binding H-bonding network identified in EGFR-TK docking studies [3]. This available structural template reduces the conformational sampling space for molecular docking and facilitates the rational design of focused libraries around the N5 position.

Core Crystal Structure
Supporting evidence
Dihedral angle 34.72(6)° between phenyl and pyrazolo[3,4-d]pyrimidine plane
Validated structural template enables docking and pharmacophore modeling for N5-substituted derivatives.
Crystal structure of unsubstituted core; N5 addition predicted not to disrupt planarity.
Structural Biology X-ray Crystallography Structure-Based Drug Design

Metabolic Stability: Cyclopropane vs. Flexible Amide Analogs

A dedicated CYP-dependent metabolism study of pyrazolo[3,4-d]pyrimidine dual Abl/Src kinase inhibitors (compounds 1–10) demonstrated that all tested molecules in this chemotype exhibit good metabolic stability in both human liver microsomes (HLM) and rat liver microsomes (RLM) [1]. The major metabolic pathways identified were oxidative dechlorination and N-dealkylation, with the CYP3A family being the primary isoenzyme family involved [2]. Although CAS 919841-31-9 lacks the chlorinated aromatic ring that undergoes oxidative dechlorination, the cyclopropanecarboxamide moiety is sterically constrained and resistant to the N-dealkylation that affects more flexible N-alkyl or N-benzyl amide analogs [3]. Independent studies on cyclopropanecarboxamide-containing kinase inhibitors have demonstrated that the cyclopropane ring confers enhanced metabolic stability relative to open-chain alkyl amides, contributing to improved oral bioavailability in optimized series [4].

Metabolic Stability Profile
Class-level inference
Cyclopropane ring resists N-dealkylation; no aryl chloride present for oxidative dechlorination pathway
Reduced metabolic liability may simplify in vitro-in vivo correlation studies.
Metabolic stability inferred from class SAR; experimental microsome data not available.
Drug Metabolism and Pharmacokinetics CYP-Mediated Oxidation Metabolic Stability

Recommended Applications for CAS 919841-31-9


Kinase Inhibitor Library Synthesis with Tunable N5

CYP3A4 vs. PDE2 Polypharmacology Probe

In Vitro Metabolism Reference for Non-Chlorinated Scaffold

Crystallization & Structural Biology of N5-Substituted Derivatives

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
N5 cyclopropanecarboxamide tunability
Kinase selectivity panel profiling
CYP3A4/PDE2 polypharmacology probe research
Distinct substitution pattern vs PDE2-optimized analogs
CYP3A4 inhibition assay and PDE2 counter-screen
In vitro metabolism reference scaffold
Absence of oxidative dechlorination liability
Metabolic stability in liver microsomes (HLM/RLM)
Crystallization and structural biology
Core scaffold crystal structure available
Docking and pharmacophore modeling for N5 derivatives
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